molecular formula C6H6BrN B113505 2-Bromo-6-methylpyridine CAS No. 5315-25-3

2-Bromo-6-methylpyridine

Cat. No. B113505
CAS RN: 5315-25-3
M. Wt: 172.02 g/mol
InChI Key: SOHDPICLICFSOP-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridine is a brominated pyridine derivative that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-bromo-6-methylpyridine has been explored in several studies. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been described with high regioselectivity and yield, demonstrating the synthetic versatility of brominated pyridine derivatives .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine has been determined, providing insights into the molecular geometry and intramolecular interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, showcasing the potential for incorporating carbon dioxide into organic molecules . Furthermore, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine illustrates the use of brominated pyridines in radiochemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-methylpyridine derivatives are influenced by the presence of substituents on the pyridine ring. Bromination reactions of methylpyridines in fuming sulfuric acid have been shown to yield bromo derivatives with excellent selectivity and yields, indicating the reactivity of the pyridine nucleus under these conditions . The properties of these compounds are essential for their application in various chemical processes.

Scientific Research Applications

1. Pharmaceutical and Chemical Intermediates

2-Bromo-6-methylpyridine serves as a crucial intermediate in pharmaceutical and chemical synthesis. For instance, Xu Liang (2010) noted the use of 2-amino-6-bromopyridine, a derivative of 2-bromo-6-methylpyridine, in producing important pharmaceutical intermediates, highlighting its value in synthetic chemistry (Xu Liang, 2010).

2. Synthesis of Complex Compounds

Martin Bette and D. Steinborn (2012) demonstrated the use of 2-bromo-6-methylpyridine in synthesizing tetrakis(2-pyridyl)tin compounds, showcasing its role in forming complex chemical structures (Bette & Steinborn, 2012).

3. Selective Bromination Processes

The compound plays a role in selective bromination processes, as detailed by M. A. Gray, L. Konopski, and Y. Langlois (1994), who used 2-methoxy-6-methylpyridine, a related compound, for regioselective bromination (Gray, Konopski, & Langlois, 1994).

4. Convertible Isocyanides in Multicomponent Chemistry

Gydo van der Heijden et al. (2016) highlighted the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide in multicomponent chemistry, demonstrating its efficiency and stability in synthetic applications (van der Heijden et al., 2016).

5. Electrochemical Coupling in Organic Synthesis

Jadson L. Oliveira et al. (2012) explored the electrochemical coupling of mono and dihalopyridines catalyzed by nickel complexes, including 2-bromo-6-methylpyridine, for the synthesis of complex organic compounds (Oliveira et al., 2012).

6. Synthesis and Crystal Structure Analysis

Wang, Nong, Sht, and Qi (2008) utilized 2-bromo-6-methylpyridine derivatives for synthesizing new Schiff base compounds, providing insights into their crystal structures and potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

7. Suzuki Cross-Coupling Reactions

Gulraiz Ahmad et al. (2017) conducted Suzuki cross-coupling reactions using 2-bromo-6-methylpyridine derivatives, demonstrating its role in creating novel pyridine-based compounds with potential biological activities (Ahmad et al., 2017).

Safety And Hazards

2-Bromo-6-methylpyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-bromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDPICLICFSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201229
Record name 2-Bromo-6-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylpyridine

CAS RN

5315-25-3
Record name 2-Bromo-6-methylpyridine
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Record name 2-Bromo-6-methylpyridine
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Record name 2-Bromo-6-methylpyridine
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Record name 2-bromo-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
TT Handlovic, T Moreira, A Khan, H Saeed, Y Khan… - C, 2021 - mdpi.com
… In addition, there is a more predominant signal for the fragment at 170 m/z corresponding to 2-bromo-6-methylpyridine, which could only have formed from fragmentation of the 2-bromo-…
Number of citations: 2 www.mdpi.com
R Adams, W Reifschneider - Journal of the American Chemical …, 1957 - ACS Publications
… the 2- bromo-6-methylpyridine 1-oxide to give the same product. If the condensation of ethyl sodiocyanoacetate with 2-bromo-6-methylpyridine 1-… for making 2-bromo-6-methylpyridine 1-…
Number of citations: 5 pubs.acs.org
N Robert, C Hoarau, S Célanire, P Ribéreau, A Godard… - Tetrahedron, 2005 - Elsevier
… A degassed mixture of methyl 2-bromo-6-methylpyridine-3-carboxylate 3 (0.30 g, 1.3 mmol), methyl acrylate (293 μl, 3.3 mmol), allylpalladium chloride dimer Pd 2 (allyl 2 Cl 2 ) (24 mg, …
Number of citations: 16 www.sciencedirect.com
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… as 2-chloro-6-methylpyridine and 2-bromo-6-methylpyridine did undergo chlorine/bromine, chlorine/… and 2-bromo-6-methylpyridine and iodotrimethylsilane: yields of isolated products …
EV Babaev, AV Efimov, DA Maiboroda - Chemistry of Heterocyclic …, 1995 - Springer
… It turned out that the reaction of 2-bromo-6-methylpyridine (IVa) with phenacyl bromide (Va) … The volatile component was the hydrobromide (Via) of the initial 2-bromo-6-methylpyridine. It …
Number of citations: 9 link.springer.com
W Hagui, N Besbes, E Srasra, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
… This is in line with our observations, namely lower reactivity of 2-bromo-6-methylpyridine and 2-bromo-6-methoxypyridine compared to 2,6-dibomopyridine and 2-bromo-6-(…
Number of citations: 16 pubs.rsc.org
O Meth-Cohn, H Jiang - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… In a similar manner the bis-Grignard reagent (BrMg-TPT-MgBr) 7 was coupled with 2-bromo-6methylpyridine to yield the pentacyclic product Me-PTPTP-Me 11 in 52% yield, with 2-…
Number of citations: 40 pubs.rsc.org
CA Otter, DA Bardwell, SM Couchman, JC Jeffery… - Polyhedron, 1998 - Elsevier
… This preparation is based on a published method for alkylation of the methyl group of 2-bromo-6methylpyridine [10]. A solution containing lithium diisopropylamide (LDA; 40 mmol) was …
Number of citations: 31 www.sciencedirect.com
R Thapa - 2010 - rave.ohiolink.edu
… Free radical bromination of 2-bromo-5-methylpyridine (30) and 2-bromo-6-methylpyridine (31) under several experimental conditions were reported (Table 2). The yield of products …
Number of citations: 2 rave.ohiolink.edu
XF Duan, ZQ Ma, F Zhang… - The Journal of Organic …, 2009 - ACS Publications
… (18) Compound 2-bromo-6-methylpyridine N-oxide (1k) was first magnesiated and transmetalated with ZnCl 2 or Bu 3 SnCl. It was then coupled with 2-bromopyridine in situ under Pd-…
Number of citations: 55 pubs.acs.org

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